molecular formula C23H24FN3O3S2 B2644220 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide CAS No. 1207008-25-0

3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide

Cat. No.: B2644220
CAS No.: 1207008-25-0
M. Wt: 473.58
InChI Key: GZEWHLMZFAYUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a sulfonyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various receptors.

    Material Science: It may be used in the development of advanced materials due to its unique structural properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors, potentially modulating their activity. The sulfonyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is unique due to the presence of the 4-methylphenyl group, which may confer distinct pharmacological and chemical properties. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3S2/c1-17-2-4-18(5-3-17)16-25-23(28)22-21(10-15-31-22)32(29,30)27-13-11-26(12-14-27)20-8-6-19(24)7-9-20/h2-10,15H,11-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEWHLMZFAYUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.